
Fasn-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Fasn-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Fasn-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Fasn-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study fatty acid biosynthesis and its inhibition.
Biology: this compound is employed in research to understand the role of fatty acid biosynthesis in cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections and diseases associated with fatty acid metabolism, such as cancer and metabolic disorders.
Wirkmechanismus
Fasn-IN-6 exerts its effects by inhibiting the enzyme fatty acid synthase, which is crucial for the de novo synthesis of fatty acids. This inhibition disrupts the production of palmitate, a key fatty acid involved in lipid metabolism and cellular signaling. The molecular targets of this compound include the active sites of fatty acid synthase, where it binds and prevents the enzyme from catalyzing the synthesis of fatty acids. This disruption leads to a decrease in lipid accumulation and affects various cellular pathways involved in metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Fasn-IN-6 is unique compared to other fatty acid biosynthesis inhibitors due to its high potency and specificity. Similar compounds include:
Denifanstat (TVB-2640): Another fatty acid synthase inhibitor with applications in treating non-alcoholic steatohepatitis and certain cancers.
C75: A well-known fatty acid synthase inhibitor used in research to study metabolic diseases and cancer.
Orlistat: A lipase inhibitor that also affects fatty acid synthase, used primarily as an anti-obesity drug.
This compound stands out due to its specific antibacterial properties and its potential for use in a broader range of scientific research applications .
Eigenschaften
Molekularformel |
C24H16BrF4N3O2 |
|---|---|
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34) |
InChI-Schlüssel |
BBCNDXNURGQGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


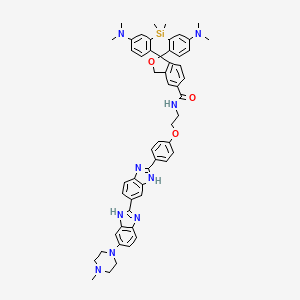
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

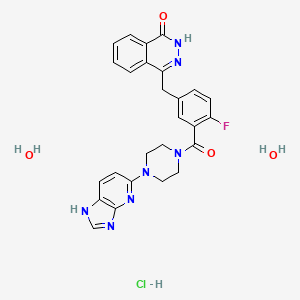
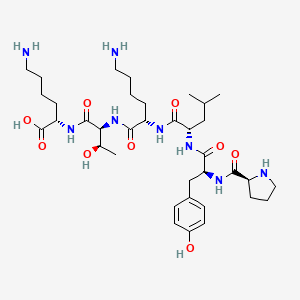
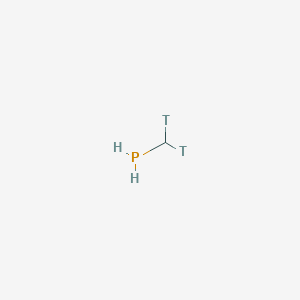


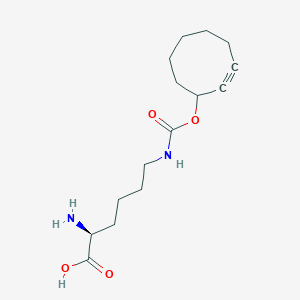

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)



